molecular formula C8H7FO4S B2489575 2-(2-Fluorobenzenesulfonyl)acetic acid CAS No. 1152523-46-0

2-(2-Fluorobenzenesulfonyl)acetic acid

Cat. No.: B2489575
CAS No.: 1152523-46-0
M. Wt: 218.2
InChI Key: IHRONCAKXTYNOD-UHFFFAOYSA-N
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Description

The journey into the scientific relevance of 2-(2-Fluorobenzenesulfonyl)acetic acid begins with an appreciation of its structural components and the chemical families to which it belongs. The strategic combination of a fluorinated aromatic ring, a sulfonyl group, and an acetic acid moiety endows this molecule with a unique electronic and conformational profile, making it a compelling candidate for various applications in medicinal chemistry and materials science.

Arylsulfonyl acetic acid derivatives represent a class of organic compounds characterized by an arylsulfonyl group attached to an acetic acid backbone. This structural motif is of considerable interest in organic synthesis and medicinal chemistry due to the diverse biological activities exhibited by its members. The sulfonyl group, being a strong electron-withdrawing group, can influence the acidity of the carboxylic acid proton and participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

The synthesis of arylsulfonyl acetic acids can be approached through various synthetic routes. A common method involves the reaction of an aryl sulfonyl chloride with a salt of acetic acid or its ester, followed by hydrolysis. Another approach is the oxidation of the corresponding arylthioacetic acid. The versatility of these synthetic methods allows for the introduction of a wide array of substituents on the aromatic ring, enabling the fine-tuning of the molecule's properties for specific applications.

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. mdpi.com The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the strategic placement of fluorine can alter the acidity of nearby functional groups and lead to more favorable interactions with biological targets.

Similarly, the sulfonyl group is a key functional group in a multitude of therapeutic agents. beilstein-journals.orgbldpharm.com Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow it to engage in specific interactions with biological macromolecules. beilstein-journals.org Sulfonyl-containing compounds have been designed as inhibitors for a variety of enzymes and have shown promise in the development of treatments for conditions such as diabetes and its complications. beilstein-journals.orgbldpharm.com The metabolic stability of the sulfonyl group further enhances its appeal in drug design. sigmaaldrich.com

While specific research exclusively focused on this compound is still emerging, the research trajectories for its analogues provide a strong indication of its potential applications. The primary areas of investigation for arylsulfonyl acetic acid derivatives and related fluorinated compounds include their potential as anti-inflammatory, anticancer, and antimicrobial agents.

For instance, fluorinated benzenesulfonamides have been investigated as high-affinity and isoform-selective carbonic anhydrase (CA) inhibitors. Some of these compounds have shown nanomolar inhibitory activity against various CA isoforms, some of which are associated with tumors. Furthermore, certain fluorinated benzenesulfonamides have been found to inhibit the aggregation of amyloid-β peptide, a process implicated in Alzheimer's disease.

The broader class of arylsulfonyl derivatives has also been explored for its anticancer properties. Studies on arylsulfonylhydrazones and arylsulfonylimidazolidinones have revealed their potential as cytotoxic agents against various cancer cell lines.

The table below summarizes the properties of key functional groups and related compounds discussed in this article.

Compound/Functional GroupKey Properties and Significance in Molecular Design
Organofluorine Enhances metabolic stability, modulates lipophilicity and pKa, improves binding affinity.
Sulfonyl Group Acts as a hydrogen bond acceptor, metabolically stable, influences molecular conformation. beilstein-journals.orgsigmaaldrich.com
Arylsulfonyl Acetic Acid Derivatives Exhibit a range of biological activities including anti-inflammatory and anticancer properties.
Fluorinated Benzenesulfonamides Investigated as carbonic anhydrase inhibitors and for their potential in neurodegenerative diseases.

While direct and extensive research on this compound is not yet widely published, the established importance of its constituent functional groups and the promising biological activities of its close analogues strongly suggest that it is a compound with considerable potential for future research and development in medicinal chemistry. The unique combination of a 2-fluoro substituent on the benzenesulfonyl ring is expected to impart specific conformational and electronic properties that may lead to novel biological activities and selectivities. Future investigations are anticipated to explore its synthesis, characterization, and evaluation in various biological assays to unlock its full potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRONCAKXTYNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152523-46-0
Record name 2-(2-FLUOROBENZENESULFONYL)ACETIC ACID
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Reactivity and Mechanistic Investigations of 2 2 Fluorobenzenesulfonyl Acetic Acid

Chemical Reactivity Profiles of the Sulfonylacetic Acid Functionality

The sulfonylacetic acid moiety contains sulfur in its highest oxidation state (+6), rendering it generally stable. However, under specific conditions, both oxidative and reductive transformations can be achieved.

The sulfur atom in the sulfonyl group of 2-(2-fluorobenzenesulfonyl)acetic acid is fully oxidized. Consequently, further oxidation of the sulfonyl group itself is not feasible. Instead, oxidative conditions typically lead to the cleavage of the carbon-sulfur (C–S) bond, a common pathway for sulfonic acids under harsh oxidative treatments. researchgate.net This process would result in the decomposition of the molecule, yielding sulfate (B86663) ions and derivatives of the aromatic portion.

Another potential site for oxidation is the α-methylene group of the acetic acid side chain, although this generally requires specific reagents. The reactivity is analogous to other activated methylene (B1212753) compounds.

Oxidizing AgentConditionsMajor Product(s)Notes
Strong Oxidants (e.g., H₂O₂, KMnO₄, high temp)Harsh (e.g., elevated temperature, strong acid/base)Sulfate (SO₄²⁻) + Fluorobenzoic acid derivativesPrimarily results in C-S bond cleavage and molecular decomposition. researchgate.net
Specific Methylene Oxidants (e.g., SeO₂)Varies2-(2-Fluorobenzenesulfonyl)glyoxylic acidTheoretical pathway; oxidation of the α-methylene group.

The reduction of the sulfonyl group is a more synthetically viable transformation. While sulfones are generally resistant to reduction, several methods can achieve this, converting the sulfonyl group to lower oxidation states such as a sulfinyl group (sulfoxide) or a thiol group.

Direct reduction of aromatic sulfonic acids to their corresponding thiols has been demonstrated. One such method employs a rhodium carbonyl catalyst under high pressure of carbon monoxide and elevated temperatures. google.com This suggests a potential pathway to convert this compound to 2-(2-fluorophenylthio)acetic acid. Other reducing agents used for sulfonyl derivatives, such as those based on phosphine (B1218219) or silane (B1218182) reagents, could potentially reduce the sulfone to a sulfoxide (B87167).

Reducing Agent/SystemConditionsPotential ProductNotes
Rhodium Carbonyl (e.g., Rh₆(CO)₁₆) / COHigh pressure (500-5000 psi), High temperature (125-350 °C)2-(2-Fluorophenylthio)acetic acidDirect reduction of the sulfonic acid group to a thiol. google.com
LiAlH₄ / HeatReflux in THF/etherComplex mixture; potential for over-reductionStrong, non-selective reducing agent; may also reduce the carboxylic acid.
DIBAL-HLow temperature2-(2-Fluorobenzenesulfonyl)acetaldehydeSelective reduction of the carboxylic acid is more likely than reduction of the sulfone.

Reactivity of the Fluorinated Aromatic Moiety

The aromatic ring is significantly influenced by the two substituents: the fluorine atom and the sulfonylacetic acid group. Both are electron-withdrawing, rendering the ring electron-deficient and susceptible to nucleophilic attack.

The presence of the potent electron-withdrawing sulfonyl group ortho to the fluorine atom strongly activates the C-F bond towards nucleophilic aromatic substitution (SNAr). libretexts.org In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. libretexts.org The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it an excellent leaving group in this context, often superior to other halogens. libretexts.orgyoutube.com

This reaction allows for the displacement of the fluorine atom by a wide range of nucleophiles, providing a versatile method for introducing new functional groups at the C2 position of the aromatic ring.

Nucleophile (Nu-H)Representative ProductGeneral Conditions
Sodium Methoxide (NaOMe)2-(2-Methoxybenzenesulfonyl)acetic acidPolar aprotic solvent (e.g., DMF, DMSO), heat
Ammonia (NH₃)2-(2-Aminobenzenesulfonyl)acetic acidHigh pressure, heat
Sodium Azide (NaN₃)2-(2-Azidobenzenesulfonyl)acetic acidDMF or DMSO, heat
Potassium Thiophenoxide (PhSK)2-(2-Phenylthiobenzenesulfonyl)acetic acidPolar aprotic solvent

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) to coordinate with an organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. wikipedia.orgbaranlab.org

In this compound, several groups could theoretically direct metalation: the sulfonyl group, the fluorine atom, and the carboxylate formed after initial deprotonation of the acidic proton. The relative directing strength of these groups is crucial. The sulfonyl group is recognized as a strong DMG, while fluorine is considered a moderate director. organic-chemistry.orgresearchgate.net

Theoretical Considerations:

Acidic Proton: The carboxylic acid proton is the most acidic site and would be instantly deprotonated by a strong base like n-butyllithium. This necessitates the use of at least two equivalents of the base: one to form the lithium carboxylate and a second to deprotonate the ring.

Directing Group Competition: The sulfonyl group is a significantly stronger DMG than the fluorine atom. organic-chemistry.org Therefore, metalation is predicted to occur regioselectively at the C6 position, which is ortho to the sulfonyl group.

Reaction Sequence: A theoretical DoM reaction would involve initial formation of the lithium carboxylate, followed by directed lithiation at C6. This newly formed aryllithium species could then be trapped with various electrophiles (e.g., I₂, Me₃SiCl, aldehydes) to introduce a new substituent at the C6 position.

Group (-R)Relative DMG StrengthPredicted Site of Metalation on Benzene-R
-CONR₂StrongOrtho
-SO₂R Strong Ortho
-OCH₃ModerateOrtho
-F Moderate Ortho

Elucidation of Reaction Mechanisms in Synthesis and Transformation

A plausible synthetic route to this compound involves the oxidation of 2-(2-fluorophenylthio)acetic acid. This transformation proceeds through a stepwise mechanism. The initial oxidation of the sulfide (B99878) with one equivalent of an oxidant (e.g., hydrogen peroxide) forms the corresponding sulfoxide, 2-(2-fluorobenzenesulfinyl)acetic acid. organic-chemistry.org A second oxidation step converts the sulfoxide to the final sulfone product. organic-chemistry.org

The key transformation mechanisms involving this compound are nucleophilic aromatic substitution and the theoretically proposed directed ortho-metalation.

SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition: A nucleophile attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the ortho-sulfonyl group through resonance.

Elimination: The aromaticity is restored by the elimination of the fluoride (B91410) ion, which acts as the leaving group, yielding the substituted product.

Directed Ortho-Metalation (DoM) Mechanism: The proposed mechanism involves several steps. wikipedia.orgbaranlab.org

Deprotonation: The acidic proton of the carboxylic acid is removed by the organolithium base.

Coordination: The Lewis acidic lithium of a second equivalent of the organolithium reagent coordinates to the Lewis basic oxygen atoms of the sulfonyl group.

Ortho-Deprotonation: This coordination enhances the acidity of the ortho-protons, allowing the base to selectively remove the proton at the C6 position, forming a new aryllithium species.

Electrophilic Quench: The aryllithium intermediate reacts with an added electrophile to yield the C6-functionalized product.

Mechanistic Studies of Sulfonylation Reactions

While specific studies detailing the use of this compound as a sulfonating agent are not prevalent in the reviewed literature, the general mechanism of sulfonylation reactions is well-established. Typically, sulfonylation involves an electrophilic aromatic substitution (EAS) pathway. In this process, an aromatic ring attacks a potent electrophile, which is often sulfur trioxide (SO3) or a related species generated in situ from sulfuric acid or sulfonyl chlorides.

The key steps in a typical aromatic sulfonylation mechanism are:

Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, sulfur trioxide (SO3) becomes protonated, forming the highly electrophilic species, HSO3+.

Nucleophilic Attack: A π-bond from an aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as the HSO4- conjugate base, removes a proton from the carbon atom that formed the new C-S bond. This step restores the aromaticity of the ring, yielding the aryl sulfonic acid product.

It is important to note that aromatic sulfonylation is a reversible reaction. researchgate.net The reverse reaction, desulfonation, can occur in the presence of dilute hot aqueous acid. researchgate.net

Understanding Coupling Reaction Mechanisms

The aryl sulfone moiety of this compound can potentially serve as an electrophilic partner in various cross-coupling reactions. Mechanistic studies on analogous aryl sulfones have demonstrated their utility in forming new carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed pathways.

Suzuki-Miyaura Coupling: Aryl sulfones have been successfully employed as electrophiles in Suzuki-Miyaura cross-coupling reactions to form biaryl linkages. unistra.frchemrxiv.orgchemrxiv.org The generally accepted mechanism for the coupling of an aryl sulfone with an organoboron reagent proceeds through a catalytic cycle involving a palladium catalyst.

The key mechanistic steps are:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-sulfur (C–S) bond of the aryl sulfone. This is often the rate-limiting step of the reaction. unistra.frchemrxiv.org

Transmetalation: The resulting arylpalladium(II) complex undergoes transmetalation with the organoboron reagent (e.g., a boronic acid), which is activated by a base. This step transfers the organic group from boron to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond of the biaryl product and regenerates the active palladium(0) catalyst. chemrevlett.com

Comparative Reactivity in Sequential Cross-Coupling

Leaving Group Relative Reactivity Coupling Reaction Type
Aryl Chloride Lower Suzuki-Miyaura
Aryl Sulfone Intermediate Suzuki-Miyaura

Buchwald-Hartwig Amination: Similarly, the C-S bond of an aryl sulfone can be targeted in Buchwald-Hartwig amination reactions to form aryl amines. The mechanism is analogous to that of Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.orgnumberanalytics.com

The catalytic cycle involves:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition into the C-S bond of the aryl sulfone to form a Pd(II) intermediate. numberanalytics.com

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium complex, forming the C-N bond of the final arylamine product and regenerating the Pd(0) catalyst for the next cycle. wikipedia.org

Role of Solvent Effects and Acid Catalysis in Reactivity

Solvent Effects: The choice of solvent can significantly impact the reactivity and outcome of reactions involving sulfonyl-containing compounds. Sulfones themselves, such as sulfolane (B150427) (tetramethylene sulfone), are polar aprotic solvents known for their high dielectric constants and ability to dissolve a wide range of organic and inorganic compounds. wikipedia.org Their polarity can stabilize charged intermediates and transition states, thereby influencing reaction rates. For instance, in cross-coupling reactions, polar aprotic solvents are often employed to facilitate the dissolution of reagents and stabilize the charged intermediates in the catalytic cycle. wikipedia.orgtaylorandfrancis.com

Acid Catalysis: Acid catalysis plays a crucial role in many reactions involving sulfonyl and carboxylic acid functionalities. For the acetic acid side chain of this compound, acid catalysis can promote reactions such as esterification. In this process, a proton source activates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.

Furthermore, sulfonic acids themselves are strong Brønsted acids and are widely used as catalysts in organic synthesis. acs.orgnih.gov While the subject compound is not a sulfonic acid, its reactivity can be influenced by the acidic medium. For example, in reactions involving the aryl sulfone group, Lewis acids may be used to enhance the electrophilicity of the sulfonyl sulfur, although this is less common than transition metal catalysis for C-S bond activation. wikipedia.org

Free Radical Mechanisms in Sulfonylation Processes

While many sulfonylation reactions proceed via ionic (electrophilic) mechanisms, free radical pathways have also been identified, particularly in the synthesis of sulfonyl compounds. For instance, the addition of sulfonyl radicals to alkenes or alkynes is a known method for forming carbon-sulfur bonds. These sulfonyl radicals can be generated from various precursors, such as sulfonyl chlorides, sulfonyl hydrazides, or via the reaction of arylating agents with sulfur dioxide surrogates in the presence of a radical initiator or under photoredox conditions. acs.org

A general scheme for a radical-mediated sulfonylation might involve:

Initiation: Generation of a sulfonyl radical from a suitable precursor.

Propagation: The sulfonyl radical adds to a C-C multiple bond, generating a carbon-centered radical, which then propagates the chain.

Termination: Combination of two radical species to terminate the chain reaction.

Although direct evidence for free radical mechanisms involving this compound is not available, the potential for such pathways exists under appropriate reaction conditions, such as those involving photolysis or radical initiators.

Stereochemical Aspects and Control in Reactions Involving the Acetic Acid Side Chain

The acetic acid side chain of this compound features a methylene group (α-carbon) activated by the strongly electron-withdrawing sulfonyl group. This activation makes the α-protons acidic and susceptible to deprotonation, allowing for a variety of reactions at this position. When these reactions create a new stereocenter, controlling the stereochemical outcome is a significant synthetic challenge.

The formation of an enolate or a related carbanion at the α-carbon creates a planar, prochiral intermediate. libretexts.orgmsu.edu The subsequent reaction of this intermediate with an electrophile can lead to the formation of a racemic mixture or, in the presence of a chiral influence, a non-racemic product.

Strategies for stereochemical control in reactions alpha to a sulfonyl group often involve:

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid function can direct the approach of an incoming electrophile to one face of the planar enolate, leading to a diastereoselective reaction. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Chiral Catalysts: The use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, can create a chiral environment around the prochiral enolate, influencing the trajectory of the electrophile and resulting in an enantioselective transformation. rsc.org

Substrate Control: If a stereocenter already exists within the molecule, it can influence the stereochemical outcome of reactions at the α-carbon through diastereoselective control.

The principles of acyclic stereocontrol, such as those described by the Felkin-Anh model for additions to carbonyls, can be extended to understand additions to related functional groups, although modifications are often necessary to account for the specific electronic and steric properties of the sulfonyl group. researchgate.net Asymmetric synthesis of α-stereogenic carboxylic acids is a well-developed field, and the methodologies established for other activated acetic acids would likely be applicable to this compound. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 2 Fluorobenzenesulfonyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. A full NMR analysis, including ¹H, ¹³C, and ¹⁹F spectra, would provide a complete picture of the atomic connectivity and chemical environment within 2-(2-Fluorobenzenesulfonyl)acetic acid.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to three distinct proton environments: the aromatic protons on the fluorophenyl ring, the aliphatic protons of the methylene (B1212753) (-CH₂-) group, and the acidic proton of the carboxylic acid group.

Aromatic Region (approx. 7.2-8.0 ppm): The four protons on the 2-fluorophenyl ring would appear in this region as a complex multiplet pattern due to spin-spin coupling with each other and with the adjacent fluorine atom. The proton ortho to the fluorine atom and the sulfonyl group would likely be the most downfield-shifted.

Methylene Protons (approx. 4.0-4.5 ppm): The two protons of the methylene group (-CH₂-) are situated between two strong electron-withdrawing groups (the sulfonyl and the carboxyl groups), which would shift their signal significantly downfield. This signal is expected to appear as a singlet, as there are no adjacent protons to couple with.

Carboxylic Acid Proton (approx. 10-13 ppm): The acidic proton of the -COOH group would appear as a broad singlet far downfield. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet 1H
Aromatic (-C₆H₄F) 7.2 - 8.0 Multiplet 4H

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated. The signals will be influenced by the attached atoms and their electronegativity, as well as coupling with the fluorine atom.

Carbonyl Carbon (approx. 168-175 ppm): The carbon of the carboxylic acid group (-COOH) is expected to be the most downfield signal.

Aromatic Carbons (approx. 115-165 ppm): Six signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-F) would show a large coupling constant (¹JCF) and appear at a distinct chemical shift (approximately 160-165 ppm). The other aromatic carbons will also exhibit smaller C-F couplings. The carbon attached to the sulfonyl group (C-S) would also be significantly shifted.

Methylene Carbon (approx. 55-65 ppm): The methylene carbon (-CH₂-), being adjacent to the electron-withdrawing sulfonyl and carboxyl groups, would appear in the downfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (-C OOH) 168 - 175
Aromatic (C-F) 160 - 165
Aromatic (C-S) 135 - 145
Aromatic (C-H) 115 - 135

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms within a molecule. In the case of this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to the adjacent aromatic protons, which would provide additional structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, with the broadness resulting from hydrogen bonding.

C-H Stretch: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be seen just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) group in the carboxylic acid.

S=O Stretches: Two strong absorption bands are expected for the sulfonyl group (SO₂): an asymmetric stretch around 1340-1370 cm⁻¹ and a symmetric stretch around 1150-1180 cm⁻¹.

C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹ would indicate the C-F bond vibration.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Aromatic C-H C-H Stretch 3000 - 3100 Medium
Aliphatic C-H C-H Stretch 2850 - 3000 Medium
Carbonyl C=O Stretch 1700 - 1725 Strong
Sulfonyl S=O Asymmetric Stretch 1340 - 1370 Strong
Sulfonyl S=O Symmetric Stretch 1150 - 1180 Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₇FO₄S, corresponding to a monoisotopic mass of approximately 218.00 Da.

High-resolution mass spectrometry would be able to confirm this mass with high precision. Predicted mass-to-charge ratios (m/z) for various adducts are commonly calculated to aid in identification.

Table 4: Predicted m/z Values for Molecular Ions and Adducts

Adduct Formula Predicted m/z
[M-H]⁻ [C₈H₆FO₄S]⁻ 216.9976
[M+H]⁺ [C₈H₈FO₄S]⁺ 219.0122

The fragmentation pattern in an MS/MS experiment would provide insight into the molecule's structure. Likely fragmentation pathways would include:

Loss of a carboxyl group (-COOH): A neutral loss of 45 Da.

Loss of sulfur dioxide (SO₂): A neutral loss of 64 Da.

Cleavage of the C-S bond: Leading to fragments corresponding to the fluorobenzenesulfonyl cation or the acetic acid radical portion.

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, no crystal structure for this compound has been deposited in public databases.

If a suitable single crystal of the compound were obtained and analyzed, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the molecule's solid-state conformation and detail any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which would likely form dimeric structures in the crystal lattice.

Impact of Crystallization Conditions on Polymorphism and Crystal PackingWithout any reported crystal structures, a discussion on polymorphism or the influence of different crystallization conditions on the solid-state arrangement of this compound is not possible.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide the data necessary to complete the advanced spectroscopic and structural elucidation as outlined.

Computational Chemistry and Theoretical Studies of 2 2 Fluorobenzenesulfonyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Fluorobenzenesulfonyl)acetic acid, such calculations would typically be used to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, these methods would elucidate the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential map. This information is crucial for predicting the molecule's stability and regions susceptible to electrophilic or nucleophilic attack. However, at present, no specific studies have been published detailing these quantum chemical properties for this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the acetic acid side chain and its rotational freedom relative to the fluorobenzenesulfonyl group suggest that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating the key single bonds to map out the potential energy surface. This process identifies low-energy, stable conformers and the energy barriers that separate them. Such an analysis provides insight into the molecule's preferred shapes in different environments, which is critical for understanding its biological activity and physical properties. To date, a detailed conformational analysis and the corresponding potential energy surface for this specific compound have not been reported in the literature.

Prediction of Reactivity and Reaction Pathways through Computational Methods

Computational methods are powerful tools for predicting a molecule's reactivity and exploring potential reaction mechanisms. By analyzing parameters derived from quantum chemical calculations, such as the energies of frontier molecular orbitals and atomic charges, researchers can forecast how this compound might behave in various chemical reactions. These theoretical calculations can model transition states to determine activation energies, thereby predicting the most likely reaction pathways. This predictive capability is invaluable for designing syntheses and understanding potential degradation pathways. Nevertheless, specific computational studies predicting the reactivity or reaction pathways of this compound are not currently available.

Analysis of Intermolecular Interactions and Ligand-Target Binding Mechanisms

Understanding how a molecule interacts with biological targets like proteins is a cornerstone of drug discovery. Computational techniques provide a window into these interactions at an atomic level.

Molecular Docking Simulations for Interaction Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of this compound, docking simulations would be employed to screen potential protein targets and predict the most likely binding sites. The results are often scored based on binding energy to rank potential poses. This method is instrumental in generating hypotheses about the molecule's mechanism of action. However, no molecular docking studies featuring this compound have been published.

Molecular Dynamics (MD) Simulations for Binding Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations are used to assess the stability of the predicted ligand-target complex over time. By simulating the motions of atoms and molecules, MD provides insights into the dynamic behavior of the complex, revealing how the ligand and protein adapt to each other. This technique can confirm the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking. Currently, there are no publicly available MD simulation studies involving this compound.

Quantitative Prediction of Binding Affinities (e.g., ΔG)

Advanced computational methods, such as free energy perturbation (FEP) or thermodynamic integration, can provide quantitative predictions of the binding affinity (expressed as the Gibbs free energy of binding, ΔG). These calculations are computationally intensive but offer a more accurate estimate of how tightly a ligand will bind to its target compared to docking scores. Such predictions are highly valuable for prioritizing compounds in drug development pipelines. As with the other computational approaches, specific quantitative predictions of binding affinities for this compound are absent from the scientific literature.

Theoretical Models for Asymmetric Induction and Stereocontrol in Related Reactions

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, catalyst, or the environment influences the formation of one enantiomer or diastereomer over another during a chemical reaction. wikipedia.org For derivatives of this compound, the key reactive centers for potential asymmetric transformations are the α-carbon of the acetic acid moiety and the sulfonyl group. Theoretical models can predict the stereochemical outcome of reactions at these sites.

Reactions involving the α-carbon, such as enolate alkylation or aldol (B89426) additions, are subject to stereocontrol. The stereochemical outcome of such reactions can often be rationalized using established models like the Felkin-Anh or Cram's rule for 1,2-induction if a chiral center is present elsewhere in the molecule or in a chiral auxiliary attached to the carboxylic acid. youtube.commsu.edu

In the context of reactions involving sulfonyl-containing compounds, particularly chiral N-sulfonyl imines, theoretical models have been developed to explain the diastereoselectivity of nucleophilic additions. escholarship.org These models often consider the conformational preferences of the substrate-Lewis acid complex to predict the stereochemical outcome. escholarship.org While this compound itself is not a chiral N-sulfonyl imine, its derivatives could be, and these models would be directly applicable.

Key Theoretical Models for Asymmetric Induction:

ModelDescriptionRelevant Application to Derivatives
Felkin-Anh Model Predicts the stereochemistry of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.Applicable to reactions of derivatives where the carboxylic acid is converted to a ketone or aldehyde with a chiral α-substituent.
Cram's Rule An early model to predict the outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The carbonyl oxygen is positioned between the small and medium-sized substituents of the adjacent stereocenter.Provides a foundational understanding of 1,2-asymmetric induction that can be applied to derivatives. youtube.com
Chelation Control Model In substrates with a chelating group (e.g., an alkoxy group) at the α- or β-position, a Lewis acid can form a rigid cyclic intermediate, directing the nucleophilic attack from the less hindered face. wikipedia.orgCould be relevant for derivatives of this compound that incorporate hydroxyl or other chelating groups.
Dipole Model For substrates with a polar substituent at the α-position, the stereochemical outcome is influenced by the alignment of the dipoles of the carbonyl group and the polar substituent to minimize their repulsion.The fluorine atom on the benzene (B151609) ring and the sulfonyl group introduce significant dipoles that could influence the stereochemical outcome in certain reactions.

The fluorine atom at the ortho position of the benzene ring can exert both steric and electronic effects. Its high electronegativity can influence the electronic properties of the sulfonyl group, which in turn can affect the acidity of the α-proton and the reactivity of the molecule. nih.gov Computational studies on fluorinated benzenes have provided insights into their structures and electronic properties, which can be foundational for understanding the behavior of this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are developed by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined activities or properties.

Steps in QSAR/QSPR Model Development:

Data Set Collection: A series of structurally related compounds with measured biological activity or property data is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the activity or property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Commonly Used Molecular Descriptors in QSAR/QSPR Studies:

Descriptor ClassExamplesDescriptionPotential Relevance for this compound
Electronic Equalized electronegativity (χeq), Dipole moment, HOMO/LUMO energiesDescribe the electronic properties of the molecule, such as its ability to participate in electrostatic interactions and chemical reactions. researchgate.netThe fluorine atom and sulfonyl group significantly influence the electronic properties. emerginginvestigators.org
Steric Molecular weight, Molar volume, Surface areaQuantify the size and shape of the molecule, which are important for receptor binding.The overall size and the steric hindrance caused by the ortho-fluorine and sulfonyl group are critical.
Hydrophobic LogP (octanol-water partition coefficient)Measures the lipophilicity of the molecule, which affects its ability to cross cell membranes.The benzene ring contributes to hydrophobicity, while the carboxylic acid and sulfonyl groups increase hydrophilicity.
Topological Molecular connectivity indices (e.g., ¹χv), Wiener indexDescribe the connectivity and branching of the atoms in the molecule.These indices provide a numerical representation of the molecular structure.
Quantum Chemical Charges on atoms, Bond orders, Molecular electrostatic potentialDerived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure. emerginginvestigators.orgCrucial for understanding the reactivity and interaction potential of the molecule.

A hypothetical QSAR study on a series of 2-(arylsulfonyl)acetic acid derivatives could reveal the key structural features that influence a particular biological activity. For instance, the model might show that the activity is positively correlated with the hydrophobicity of the aryl substituent and negatively correlated with its steric bulk. Such insights are invaluable for the rational design of new, more potent, or selective compounds.

Applications of 2 2 Fluorobenzenesulfonyl Acetic Acid in Advanced Chemical Synthesis

Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction

There is currently a lack of specific documented evidence to suggest that 2-(2-Fluorobenzenesulfonyl)acetic acid is widely utilized as a versatile synthetic building block in the construction of complex molecules. While fluorinated compounds, in general, are recognized for their importance in medicinal chemistry and materials science, the specific contributions of this compound have not been detailed in available research.

Role in the Synthesis of Diverse Sulfonylated Heterocyclic Scaffolds

While the synthesis of sulfonylated heterocyclic scaffolds is a significant area of organic chemistry, there is no specific information available that details the role of this compound in these processes.

No specific examples or research findings were identified that describe the application of this compound in the synthesis of indole or piperazine ring systems. General methods for the synthesis of these heterocyclic structures typically involve other starting materials and synthetic routes.

Information regarding the use of this compound in the formation of fused ring systems is not available in the public domain.

Development of New Synthetic Reagents and Catalysts (e.g., as part of a ligand system)

There is no available research to suggest that this compound has been used in the development of new synthetic reagents or as a component of a ligand system for catalysis.

Exploration in the Field of Advanced Materials Development

The exploration of this compound in the field of advanced materials development is not documented in the available scientific literature.

Precursor to Other Functionalized Organic Acids

There is no specific information available detailing the use of this compound as a precursor for the synthesis of other functionalized organic acids.

Exploration of Biological and Biochemical Interactions of 2 2 Fluorobenzenesulfonyl Acetic Acid

Investigation of Specific Molecular Target Interactions

There is no available scientific literature detailing the inhibitory effects of 2-(2-Fluorobenzenesulfonyl)acetic acid on enzymes such as proteases, carbonic anhydrase II, or ectonucleotidases.

No published studies were found that investigate or confirm the activity of this compound as a modulator or antagonist of any specific receptors, including the CRTH2/GPR44 receptor.

Application as a Biochemical Probe for Cellular and Molecular Studies

No research could be found that describes the use of this compound as a biochemical probe for any cellular or molecular investigations.

Elucidation of Potential Mechanisms of Biological Action

Detailed experimental studies elucidating the specific mechanisms of biological action for this compound are not extensively available in publicly accessible scientific literature. However, based on research into the broader class of 2-(benzenesulfonyl)acetic acid derivatives, a potential mechanism of action can be inferred, primarily revolving around the modulation of the G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).

GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS) in response to long-chain free fatty acids. researchgate.netnih.gov The activation of GPR40 by agonists leads to an increase in intracellular calcium levels, which in turn potentiates the release of insulin. researchgate.net This mechanism is glucose-dependent, meaning that insulin secretion is enhanced only in the presence of elevated glucose levels, which is a desirable characteristic for antidiabetic agents to minimize the risk of hypoglycemia. nih.gov A United States patent application (US20100286131A1) discloses a series of 2-(benzenesulfonyl)acetic acid derivatives as GPR40 modulators for the potential treatment of type 2 diabetes. While this patent does not specifically name this compound, its structural similarity to the disclosed compounds suggests it may share this biological target.

The broader class of compounds containing a benzenesulfonamide (B165840) or related sulfonamide moiety has been investigated for a wide range of biological activities, often involving enzyme inhibition. mdpi.comfrontiersin.orgrsc.orgnih.gov For instance, various benzenesulfonamide derivatives have been shown to act as inhibitors of carbonic anhydrase, an enzyme involved in numerous physiological processes. rsc.org Additionally, some sulfonamide-containing compounds have demonstrated antimicrobial and anticancer properties. mdpi.comfrontiersin.orgrsc.orgnih.gov These activities are typically attributed to the specific interactions of the sulfonamide group and its substituents with the active sites of target enzymes or receptors. However, without direct experimental evidence, it remains speculative whether this compound exhibits such activities.

Due to the absence of specific research on this compound, no quantitative data on its biological activity, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, can be presented. The potential interaction with GPR40 is, at present, the most plausible hypothesis for its mechanism of biological action, extrapolated from studies on structurally related compounds. Further investigation is required to confirm this and to explore other potential biological targets and mechanisms.

Future Research Directions and Unexplored Avenues for 2 2 Fluorobenzenesulfonyl Acetic Acid

Advancements in Asymmetric Synthesis and Chiral Derivativatization

The development of stereoselective synthetic methods is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. For 2-(2-Fluorobenzenesulfonyl)acetic acid, future research will likely focus on the catalytic asymmetric synthesis of its derivatives, creating chiral molecules with specific three-dimensional arrangements. rsc.org Advances in this area could involve the use of chiral catalysts to introduce stereogenic centers alpha to the carboxylic acid or sulfonyl group.

Furthermore, the compound itself or its activated forms could be investigated as a chiral derivatizing agent (CDA). wikipedia.org CDAs are crucial tools in analytical chemistry for determining the enantiomeric purity of chiral substances by converting enantiomers into diastereomers, which can be distinguished using techniques like NMR spectroscopy or chromatography. wikipedia.orgnih.gov Research could explore the synthesis of enantiomerically pure this compound and its application in resolving racemic mixtures of alcohols, amines, and other chiral compounds, similar to the well-established Mosher's acid. wikipedia.org The effectiveness of such a new CDA would depend on its ability to induce significant chemical shift differences in the resulting diastereomers, a subject ripe for investigation. researchgate.net

Potential Research AreaDescriptionRelevant Techniques
Asymmetric SynthesisDevelopment of catalytic methods to produce chiral derivatives of this compound with high enantiomeric excess.Transition Metal Catalysis, Organocatalysis
Chiral DerivatizationInvestigation of enantiomerically pure forms of the compound as agents to determine the absolute configuration of other chiral molecules.NMR Spectroscopy, HPLC
Diastereomer AnalysisStudying the conformational properties of diastereomers formed with the chiral derivatizing agent to establish a reliable model for assigning absolute stereochemistry.NMR Spectroscopy, X-ray Crystallography, Computational Modeling

Expansion of Synthetic Utility through Novel Transformations and Catalytic Systems

The synthetic potential of this compound is far from fully realized. Future work should aim to expand its utility by exploring novel chemical transformations and developing bespoke catalytic systems. The presence of the sulfonyl and carboxylic acid groups suggests that it could serve as a versatile building block in organic synthesis.

Research could focus on leveraging the acidic methylene (B1212753) protons (alpha to both the sulfonyl and carboxyl groups) in various carbon-carbon bond-forming reactions. The development of new catalytic systems, perhaps employing transition metals, could facilitate reactions such as cross-coupling, annulations, and multicomponent reactions, leading to complex molecular architectures. rsc.orgresearchgate.net For instance, drawing parallels from the reactivity of other sulfonyl compounds, this acid could be a precursor for olefination reactions or participate in [3+3] annulation processes to construct heterocyclic systems. rsc.orgresearchgate.net The development of catalytic systems that can selectively activate different parts of the molecule will be crucial for expanding its synthetic applications.

Deeper Mechanistic Understanding of Complex Reactions Involving the Compound

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. For this compound, many of the potential transformations it could undergo involve complex, multi-step pathways. Future research should dedicate significant effort to elucidating these mechanisms.

For example, in reactions involving the acidic methylene group, detailed studies could distinguish between different potential pathways, such as those analogous to the Horner-Wadsworth-Emmons olefination or Knoevenagel condensation. researchgate.net Mechanistic investigations could employ a combination of kinetic studies, isotopic labeling, and computational modeling to map out reaction energy profiles and identify key intermediates and transition states. rsc.org Understanding these intricate details will be essential for controlling selectivity and improving the efficiency of synthetic methods that utilize this compound.

Comprehensive Studies on Intermolecular Interactions and Supramolecular Assembly

The functional groups present in this compound—specifically the carboxylic acid and sulfonyl groups—are capable of forming strong hydrogen bonds. This suggests a rich potential for the formation of well-defined supramolecular structures through self-assembly or co-crystallization with other molecules.

Future research should systematically investigate these intermolecular interactions. X-ray crystallography could be used to determine the solid-state structures of the compound and its derivatives, revealing the hydrogen bonding motifs and packing arrangements. The fluorine atom could also participate in non-covalent interactions, further influencing the supramolecular assembly. Understanding how this molecule organizes itself in the solid state could open doors to applications in crystal engineering and materials science, where predictable and robust structural motifs are highly valued.

Integrated Computational and Experimental Approaches for Predictive Design

The synergy between computational chemistry and experimental work offers a powerful paradigm for modern chemical research. For this compound, an integrated approach can accelerate discovery and provide deeper insights.

Future studies should employ computational methods, such as Density Functional Theory (DFT), to predict the compound's properties, including its geometry, electronic structure, and reactivity. pnu.edu.ua These theoretical calculations can guide experimental design by identifying the most likely sites for chemical reaction or intermolecular interaction. pnu.edu.ua For example, computational models could predict the outcomes of catalytic reactions or the geometry of supramolecular assemblies. These predictions would then be tested and refined through targeted experiments using techniques like FT-IR and FT-Raman spectroscopy, creating a feedback loop that enhances the predictive power of the computational models. pnu.edu.ua

Integrated ApproachDescription
Computational Modeling (DFT) Predict molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO), and reaction pathways.
Spectroscopic Analysis Experimentally verify computational predictions using techniques like FT-IR, FT-Raman, and NMR.
Predictive Design Use validated computational models to design new derivatives with desired properties or to predict the outcomes of unexplored reactions.

Identification of Novel Biological Targets and Therapeutic Applications

The structural motifs within this compound are found in many biologically active molecules. The sulfonamide group is a well-known pharmacophore present in numerous drugs, and fluorinated organic compounds often exhibit enhanced metabolic stability and binding affinity. nih.gov This suggests that derivatives of this compound could have significant therapeutic potential.

Future research should focus on synthesizing libraries of derivatives and screening them for activity against a wide range of biological targets. Given the prevalence of sulfonamides in enzyme inhibitors, promising areas of investigation could include their potential as anticancer agents (e.g., inhibitors of mPGES-1 or topoisomerase), anti-inflammatory drugs, or treatments for metabolic disorders. nih.govcore.ac.ukfrontiersin.org The acetic acid moiety provides a handle for creating amides and esters, allowing for the systematic exploration of structure-activity relationships. syr.eduresearchgate.netresearchgate.net The identification of a novel biological target would spur further development and optimization of lead compounds derived from this scaffold.

Potential Therapeutic AreaRationale
Anticancer Sulfonamide and acetic acid moieties are present in known inhibitors of enzymes involved in cancer progression like mPGES-1. nih.govfrontiersin.org
Anti-inflammatory Related structures have shown activity as antagonists of receptors like CRTH2, involved in inflammatory responses. googleapis.com
Enzyme Inhibition The core structure is suitable for designing inhibitors for various enzymes, a common strategy in drug discovery. evitachem.comresearchgate.net
Antioxidant Sulfonamide derivatives have been investigated for their potential antioxidant properties. nih.gov

Investigation of Environmental Fate and Degradation Pathways

As with any chemical compound intended for broader application, a thorough understanding of its environmental impact is crucial. The stability of the carbon-fluorine bond and the sulfonyl group suggests that this compound and its derivatives could be persistent in the environment. mdpi.com

Future research must address the environmental fate of this compound. Studies should investigate its potential for biodegradation under various conditions (aerobic and anaerobic) and its susceptibility to photodegradation in aquatic environments. nih.govresearchgate.netresearchgate.net It is important to identify any potential degradation products and assess their toxicity and persistence. For instance, studies on similar compounds like fluconazole have shown that degradation can lead to very persistent and mobile products. nih.gov Understanding these pathways is essential for assessing the long-term environmental risk and ensuring the sustainable use of any new materials or products derived from this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Fluorobenzenesulfonyl)acetic acid, and how can purity be ensured?

  • Methodology : The compound can be synthesized via sulfonylation of acetic acid derivatives using 2-fluorobenzenesulfonyl chloride. A stepwise approach involves:

Sulfonation : Reacting 2-fluorobenzenesulfonyl chloride with a glycine derivative under basic conditions (e.g., NaHCO₃).

Hydrolysis : Acidic or basic hydrolysis to yield the free carboxylic acid.

  • Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Challenges : By-products like unreacted sulfonyl chloride or di-substituted derivatives may form. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: sulfonyl group protons (δ 7.6–8.1 ppm, multiplet), acetic acid protons (δ 3.8 ppm, singlet).
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch).
  • LC-MS/MS : Confirm molecular ion [M-H]⁻ at m/z 232.0 (negative mode) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Strategy :

  • Temperature Control : Maintain reaction at 0–5°C during sulfonation to prevent thermal decomposition.
  • Solvent Selection : Use anhydrous dichloromethane to reduce hydrolysis side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
    • Validation : By-product reduction from ~15% to <5% confirmed via HPLC .

Q. What crystallographic methods resolve structural ambiguities in fluorinated sulfonylacetic acids?

  • Approach :

  • X-ray Crystallography : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å). Key parameters:
ParameterValue
Space groupP 1
R-factor<0.05
Displacement (Ų)0.35 (Mo Kα)
  • Challenges : Fluorine’s high electron density may distort electron density maps. Address via high-resolution data (θ > 25°) and anisotropic refinement .

Q. How do computational methods complement experimental data in analyzing sulfonylacetic acid derivatives?

  • Protocol :

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict bond lengths (C-S: ~1.76 Å) and electrostatic potential maps.

Docking Studies : Screen for biological activity by docking into enzyme active sites (e.g., cyclooxygenase-2).

  • Validation : Compare computed NMR shifts (<2 ppm deviation) and crystal structure data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests a planar sulfonyl group but X-ray shows slight torsion:

Re-examine Sample Purity : Ensure no polymorphic contamination via DSC (melting point ±2°C).

Dynamic Effects : NMR captures time-averaged conformations, while crystallography provides static snapshots. Use variable-temperature NMR to assess rotational barriers .

Safety and Handling

Q. What precautions are critical when handling fluorinated sulfonylacetic acids?

  • Guidelines :

  • Ventilation : Use fume hoods due to potential release of HF during decomposition.
  • PPE : Acid-resistant gloves (e.g., nitrile) and goggles.
  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.